molecular formula C13H14N4OS B2666827 N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286702-69-9

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2666827
CAS RN: 1286702-69-9
M. Wt: 274.34
InChI Key: IXRLMKDKOWJQDN-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, also known as CP-673451, is a small molecule inhibitor that targets several tyrosine kinases. It has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and metastasis.

Scientific Research Applications

Glutaminase Inhibitors

N-cyclopropyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide analogs have been studied for their role as glutaminase inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential therapeutic application in cancer treatment (Shukla et al., 2012).

Anticancer Screening

The synthesis and anticancer screening of novel N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been explored, revealing significant cytotoxic activities against various cancer cell lines. This research demonstrates the potential of these compounds as lead molecules for developing new anticancer therapies (Abu-Melha, 2021).

Antimicrobial and Anti-Inflammatory Agents

Research on bis-heterocyclic derivatives, including thiadiazole compounds, has shown their efficacy as antimicrobial, anti-inflammatory, and analgesic agents. These findings support the development of new pharmaceuticals for treating various conditions, highlighting the versatile applications of thiadiazole derivatives in medicinal chemistry (Kumar & Panwar, 2015).

Structural Analysis

Studies on the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have contributed to the understanding of molecular interactions and crystal engineering. These structural analyses provide insights into the design and synthesis of new compounds with desired physicochemical properties (Boechat et al., 2011).

properties

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-11(14-10-6-7-10)8-12-16-17-13(19-12)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRLMKDKOWJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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